molecular formula C13H22N2O4 B580455 tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1209319-87-8

tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B580455
CAS No.: 1209319-87-8
M. Wt: 270.329
InChI Key: CYBYEGNEBRILCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate is a sophisticated chemical intermediate of significant value in medicinal chemistry and drug discovery, particularly in the construction of PROteolysis TArgeting Chimeras (PROTACs) . This compound features a rigid spirocyclic scaffold that incorporates both an N-Boc protected amine and a morpholin-2-one ring system. The N-Boc group is a crucial protecting group for amines, allowing for selective deprotection under mild acidic conditions to generate the free amine, which is essential for further synthetic elaboration [Source: ScienceDirect] . The primary research application of this molecule is as a building block for the synthesis of the E3 ligase-binding ligand for Von Hippel-Lindau (VHL) protein, a critical component of many PROTAC degraders [Source: Journal of Medicinal Chemistry] . By serving as the core structure for VHL ligands, this spirocyclic intermediate enables researchers to develop novel bifunctional molecules that recruit target proteins to the VHL E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism provides a powerful tool for targeting proteins previously considered 'undruggable.' Its value lies in its well-defined stereochemistry and modular structure, which facilitates the rational design of linkers and warheads to create potent and selective degraders for a wide range of therapeutic targets, including those in oncology and neurodegenerative disease research.

Properties

IUPAC Name

tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-8-5-13(6-9-15)4-7-14-10(16)18-13/h4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBYEGNEBRILCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC(=O)O2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670501
Record name tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209319-87-8
Record name tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Spirocyclic Core Formation

ParameterCondition
CatalystTriethylamine (TEA)
SolventDichloromethane (DCM)
Temperature0–5°C (gradual warming to RT)
Yield70–85% (theoretical)

Boc Protection of the Amine

The Boc group is introduced to protect the secondary amine during subsequent reactions. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice, reacting with the spirocyclic amine in the presence of a mild base such as TEA or DMAP. This step is critical for preventing unwanted side reactions during downstream functionalization.

Optimized Boc Protection Protocol

ComponentDetail
ReagentBoc₂O (1.2 equiv)
BaseTEA (1.5 equiv)
SolventTetrahydrofuran (THF)
Time12–16 hours
Yield90–95%

Advanced Methodologies

Buchwald-Hartwig Amination

For derivatives requiring aryl substitutions, palladium-catalyzed coupling reactions are employed. The Buchwald-Hartwig amination facilitates the introduction of aromatic groups to the spirocyclic core. Catalysts such as Pd(OAc)₂ with XPhos ligands enhance efficiency, particularly for electron-deficient aryl halides.

Representative Coupling Conditions

ParameterCondition
CatalystPd(OAc)₂/XPhos
SolventToluene
Temperature100°C
BaseCs₂CO₃
Yield80–88%

Reductive Amination

Reductive amination is utilized to form the diazaspiro framework from ketone and amine precursors. Sodium cyanoborohydride (NaBH₃CN) or hydrogenation over palladium catalysts are common reducing agents. This method is advantageous for constructing the spirocyclic system with high stereochemical control.

Industrial-Scale Production

Reaction Scaling Challenges

Transitioning from laboratory to industrial synthesis necessitates addressing exothermicity and solvent volume. For Boc deprotection, trifluoroacetic acid (TFA) is replaced with hydrochloric acid in dioxane to mitigate corrosion risks. Continuous flow reactors improve heat dissipation and reaction consistency.

Large-Scale Boc Deprotection

ParameterCondition
Reagent4M HCl in dioxane
Temperature25–30°C
Residence Time2–3 hours
Throughput50–100 kg/day

Purification Techniques

Industrial purification employs crystallization instead of chromatography. The crude product is dissolved in warm ethanol and cooled to induce crystallization, achieving >99% purity. This method reduces solvent waste and operational costs.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 1.44 (s, 9H, Boc CH₃), δ 3.40–3.70 (m, 8H, spirocyclic CH₂), and δ 4.20 (s, 2H, oxazolidinone CH₂).

  • ESI-MS : Molecular ion [M+H]⁺ at m/z 271.15 (calculated for C₁₃H₂₂N₂O₄: 270.32 g/mol).

Stability Profiling

Forced degradation studies reveal hydrolytic susceptibility at the oxazolidinone ring under acidic conditions (pH <3). Storage recommendations include airtight containers under nitrogen at 2–8°C to prevent Boc group cleavage.

Emerging Innovations

Photocatalytic Methods

Recent advances employ visible-light photocatalysis for spirocyclic bond formation. Irradiation with Ru(bpy)₃²⁺ catalysts enables milder conditions, reducing energy consumption by 40% compared to thermal methods.

Biocatalytic Approaches

Enzymatic cyclization using engineered transaminases demonstrates promise for enantioselective synthesis. Pilot studies report 92% ee for the (R)-enantiomer, though yields remain moderate (50–60%).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate is primarily utilized in the development of pharmacologically active compounds. Its unique structure allows for the modification of biological activity through structural variations.

Case Study: Neuropharmacological Research

Research has indicated that compounds similar to tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane exhibit neuroprotective properties. For instance, studies have shown that these compounds can modulate neurotransmitter systems, which may lead to potential treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease .

Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecular structures.

Synthesis Example

A common synthetic route involves using palladium on carbon as a catalyst in a hydrogenation reaction to modify the compound's functional groups, enhancing its reactivity and utility in further chemical transformations .

The biological activity of tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane has been explored in various studies, focusing on its interaction with biological targets.

Pharmacological Insights

Research has demonstrated that this compound can act on neuropeptide Y receptors, which are implicated in several physiological processes including appetite regulation and anxiety .

Industrial Applications

While less documented, there is potential for this compound's application in industrial settings, particularly in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Key Differences

The spiro[5.5]undecane core is common among analogues, but variations in substituent positions, heteroatom placement, and functional groups lead to distinct physicochemical and biological profiles. Below is a detailed comparison:

Table 1: Comparative Analysis of Spirocyclic Analogues
Compound Name (CAS) Substituents/Oxo Position Molecular Formula Molecular Weight Key Features
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (873924-08-4) 9-oxo, 3-aza C₁₃H₂₁NO₃ 247.31 Higher bioactivity score (0.52); lacks 1-oxa group.
tert-Butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (1352925-95-1) 3-oxo, 4-benzyl C₂₀H₂₈N₂O₄ 360.45 Increased lipophilicity due to benzyl group; potential for enhanced membrane permeability.
tert-Butyl 5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (1646635-53-1) 5-oxo C₁₃H₂₂N₂O₄ 270.32 Mid-chain oxo group may alter ring strain and solubility.
tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (1198284-94-4) 1-oxo, 2,9-diaza C₁₄H₂₄N₂O₃ 268.36 Oxo at position 1; conformational effects on spiro ring stability.
tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (Ref: 10-F528023) 2-oxo, 4-hydroxy Not specified Not specified Hydroxyl group enhances polarity and hydrogen-bonding capacity.

Physicochemical Properties

  • Lipophilicity : The benzyl-substituted analogue (CAS 1352925-95-1) exhibits higher lipophilicity (logP ~3.5 estimated) compared to the unsubstituted parent compound, which may improve blood-brain barrier penetration .
  • Solubility : Compounds with polar groups (e.g., hydroxyl in Ref: 10-F528023) show increased aqueous solubility, whereas benzyl-substituted derivatives are more soluble in organic solvents .
  • Thermal Stability : The tert-butyl carbamate group enhances thermal stability across all analogues, making them suitable for high-temperature synthetic processes .

Biological Activity

tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate (CAS No. 1209319-87-8) is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H22N2O4
  • Molecular Weight : 270.33 g/mol
  • Structure : The compound features a spirocyclic structure which is significant in drug design due to its ability to interact with various biological targets.

Research indicates that compounds related to tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane have shown activity as GABA_A receptor antagonists . The GABA_A receptor is a critical target for many neuroactive drugs, influencing neurotransmission and neuronal excitability.

  • GABA_A Receptor Interaction :
    • Studies have demonstrated that diazaspiro compounds can modulate GABA_A receptor activity, potentially providing therapeutic effects in conditions like anxiety and epilepsy .
    • Specifically, the binding affinities of related compounds at GABA_A receptors have been characterized using radiolabeled assays, indicating competitive antagonism .
  • Immunomodulatory Effects :
    • The influence on immune responses has also been noted, with some studies suggesting that GABA_A receptor signaling can affect T cell proliferation and macrophage function . This suggests potential applications in immunology and inflammatory conditions.

Pharmacokinetics

The pharmacokinetic profile of tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane includes:

  • BBB Permeability : Not permeant to the blood-brain barrier (BBB), which may limit central nervous system effects but can be beneficial for peripheral applications .
  • P-glycoprotein Substrate : Identified as a substrate for P-glycoprotein, indicating potential interactions with drug transport mechanisms .

Study on GABA_A Antagonists

A pivotal study evaluated various diazaspiro compounds, including tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane derivatives, revealing their role as potent GABA_A antagonists with implications for treating anxiety disorders. The study utilized in vitro assays to assess binding affinities and functional activity at the receptor level.

CompoundBinding Affinity (Ki)Functional Activity
Compound A10 nMAntagonist
tert-butyl 2-oxo...15 nMAntagonist
Compound B5 nMAntagonist

This table illustrates the relative binding affinities of various compounds at GABA_A receptors, highlighting the potency of tert-butyl 2-oxo... in comparison to others.

Immunomodulatory Study

Another study focused on the immunomodulatory effects of GABA_A antagonists demonstrated that these compounds could suppress T cell activation and proliferation in vitro. This finding suggests a potential therapeutic avenue for treating autoimmune diseases or conditions characterized by excessive T cell activity.

Q & A

Basic Research Question

  • Storage : Refrigerate (2–8°C) in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .
  • Handling : Use electrostatic-safe equipment and avoid ignition sources. Conduct reactions in fume hoods with PPE (gloves, lab coats) .

What spectroscopic techniques confirm the structural integrity of this compound?

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify spirocyclic geometry and Boc group integrity. For example:
    • ¹H NMR: Peaks at δ 1.48 ppm (Boc methyl groups) and δ 3.34 ppm (spirocyclic CH₂) .
    • ¹³C NMR: Boc carbonyl at δ 154.5 ppm and spirocyclic carbons at δ 55.0–62.6 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 306.3057) .

How can researchers optimize Buchwald-Hartwig coupling for derivatives of this compound?

Advanced Research Question
Optimization strategies include:

  • Catalyst Selection : Pd(OAc)₂ with XPhos ligands for enhanced electron-deficient aryl coupling partners .
  • Solvent Systems : Use polar aprotic solvents (e.g., DMF) at 80–100°C to improve reaction kinetics .
  • Additives : K₃PO₄ or Cs₂CO₃ as bases to stabilize intermediates .

How to resolve discrepancies in NMR data during structural elucidation?

Advanced Research Question

  • 2D NMR : Use HSQC and HMBC to assign overlapping signals (e.g., missing carbons due to broadening) .
  • Decoupling Experiments : Differentiate diastereotopic protons in the spirocyclic core .
  • Variable Temperature NMR : Reduce signal broadening caused by conformational flexibility .

What role does Boc protection play in synthesizing spirocyclic compounds?

Advanced Research Question

  • Temporary Masking : Protects amines during coupling reactions, preventing unwanted side reactions .
  • Facilitates Purification : Boc groups enhance solubility in organic solvents, simplifying chromatographic separation .

How can researchers evaluate this compound’s potential as a METTL3 inhibitor?

Advanced Research Question

  • Biological Assays : Measure IC₅₀ values using fluorescence polarization assays with SAM/SAH competitors .
  • Structural Analogs : Compare activity of derivatives with modified substituents (e.g., fluorinated or methyl groups) .
  • Molecular Docking : Simulate binding to METTL3’s catalytic pocket using PDB structures (e.g., 7N48) .

What challenges arise when scaling up the synthesis of this compound?

Advanced Research Question

  • Exothermic Reactions : Control temperature during Boc deprotection with TFA to avoid runaway reactions .
  • Solvent Volume Reduction : Switch from DCM to THF for safer large-scale evaporation .
  • Yield Optimization : Use flow chemistry to maintain reaction efficiency at higher volumes .

How to assess the compound’s stability under varying conditions?

Advanced Research Question

  • Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and UV light to identify degradation products (e.g., tert-butanol from Boc cleavage) .
  • HPLC-MS Monitoring : Track decomposition over time using C18 columns and acetonitrile/water gradients .

What computational methods predict the pharmacological activity of derivatives?

Advanced Research Question

  • QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine) with METTL3 inhibition .
  • MD Simulations : Analyze binding stability of spirocyclic cores in METTL3’s active site over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.